Isoastragaloside-I
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Overview
Description
Isoastragaloside-I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the fields of neuroprotection and anti-inflammation .
Preparation Methods
Isoastragaloside-I can be extracted from the roots of Astragalus membranaceus. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification steps like column chromatography . Industrial production methods may involve the cultivation of Astragalus membranaceus hairy roots, which are genetically transformed using Agrobacterium rhizogenes to enhance the yield of valuable phytochemicals .
Chemical Reactions Analysis
Isoastragaloside-I undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycoside chemistry and the synthesis of cycloartane derivatives.
Biology: Isoastragaloside-I has shown promise in modulating oxidative stress and inflammatory responses, making it a valuable tool in cellular biology research
Medicine: The compound exhibits neuroprotective and anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases and inflammatory conditions
Mechanism of Action
Isoastragaloside-I exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant defense system. This activation leads to the upregulation of downstream molecules such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which help mitigate oxidative stress . Additionally, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Isoastragaloside-I is part of a family of cycloartane glycosides, which includes compounds like astragaloside I, astragaloside II, astragaloside III, and astragaloside IV . Compared to these similar compounds, this compound is unique in its specific molecular structure and its potent activation of the Nrf2 pathway. This distinct mechanism of action sets it apart from other astragalosides, which may have different bioactivities and therapeutic potentials .
Properties
Molecular Formula |
C45H72O16 |
---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
[5-acetyloxy-4-hydroxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3 |
InChI Key |
HVPKALQHGQMJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Origin of Product |
United States |
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